

# physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                      |
|----------------|------------------------------------------------------|
| Compound Name: | 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile |
| Cat. No.:      | B084886                                              |

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**. Intended for researchers, medicinal chemists, and professionals in agrochemical development, this document synthesizes available data from authoritative sources. Beyond presenting established values, this guide offers insights into the standard experimental methodologies employed for their determination, emphasizing the principles of scientific integrity and experimental validation. The compound, a substituted pyridine, represents a class of molecules with significant potential as building blocks in the synthesis of novel bioactive agents. Understanding its fundamental physicochemical properties is a critical first step in harnessing its synthetic utility.

## Compound Identification and Molecular Structure

**2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** is a halogenated and fluorinated pyridine derivative. The presence of a chloro group, a nitrile moiety, a stable methyl group, and an electron-withdrawing trifluoromethyl group imparts a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry.[\[1\]](#)[\[2\]](#)

The canonical structure and key identifiers are summarized below.

| Identifier        | Value                                                         | Source     |
|-------------------|---------------------------------------------------------------|------------|
| IUPAC Name        | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile  | PubChem[3] |
| CAS Number        | 13600-48-1                                                    | PubChem[3] |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> ClF <sub>3</sub> N <sub>2</sub> | PubChem[3] |
| Molecular Weight  | 220.58 g/mol                                                  | PubChem[3] |
| Canonical SMILES  | CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F                               | PubChem[3] |
| InChIKey          | LNJOJFNFYGSCCR-UHFFFAOYSA-N                                   | PubChem[3] |

## Physicochemical Properties

Precise, experimentally determined physical properties such as melting and boiling points for this specific compound are not widely published in readily accessible literature. Therefore, this section presents computed data from validated chemical databases and outlines the authoritative experimental protocols for their empirical determination.

## Computed Properties

Computational models provide valuable estimates for molecular properties, aiding in preliminary assessment and experimental design. The following properties have been computed based on the compound's structure.

| Property                       | Computed Value      | Source     |
|--------------------------------|---------------------|------------|
| XLogP3                         | 2.8                 | PubChem[3] |
| Hydrogen Bond Donor Count      | 0                   | PubChem    |
| Hydrogen Bond Acceptor Count   | 4                   | PubChem    |
| Rotatable Bond Count           | 1                   | PubChem    |
| Exact Mass                     | 220.0015103 Da      | PubChem[3] |
| Topological Polar Surface Area | 36.7 Å <sup>2</sup> | PubChem[3] |

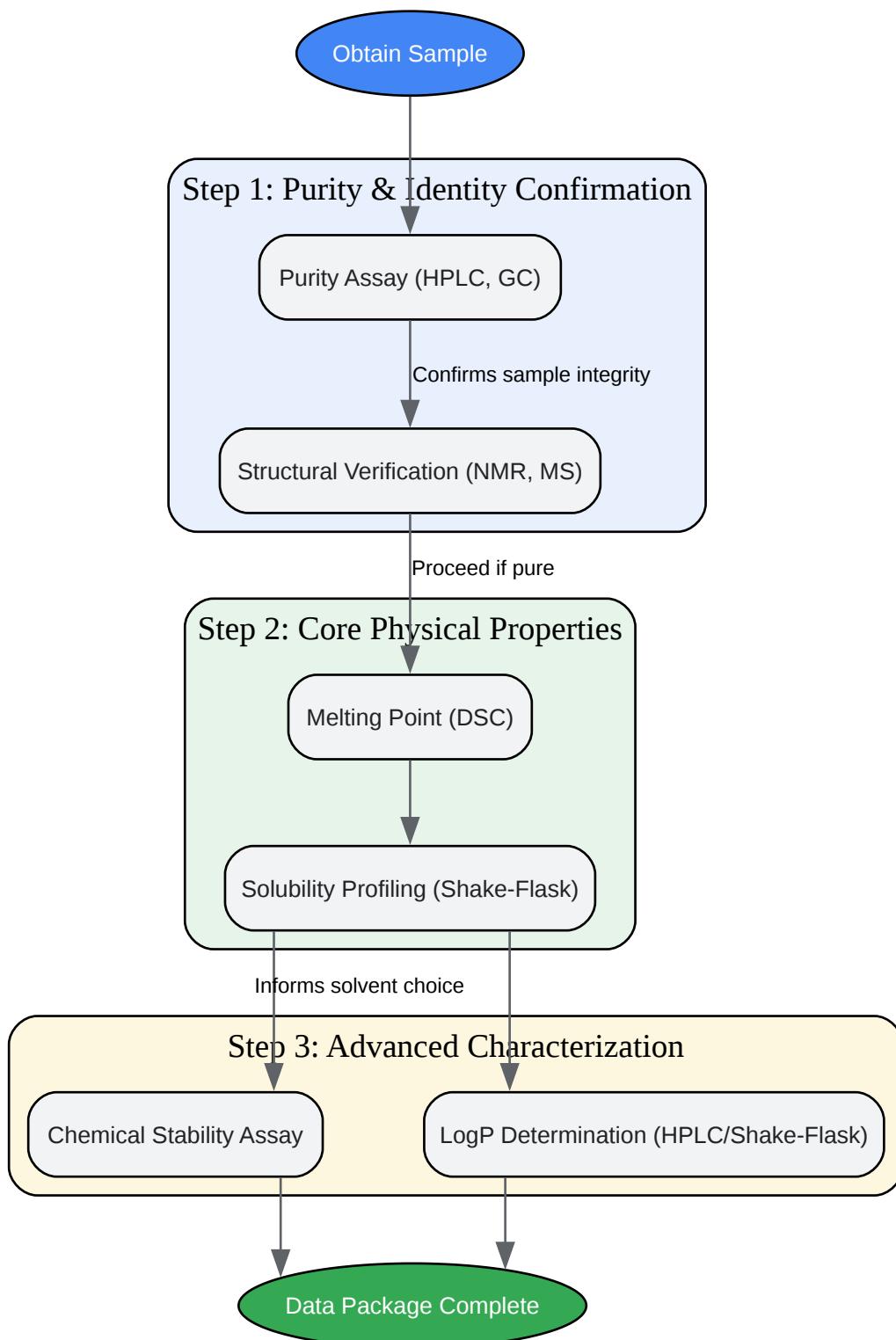
## Experimental Determination Protocols

For a compound of this nature, which is expected to be a solid at room temperature based on related structures, the following protocols represent the gold standard for characterization.

### Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, providing a highly accurate and reproducible value.
- Methodology:
  - Sample Preparation: Accurately weigh 1-3 mg of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** into an aluminum DSC pan. Crimp the pan with a lid.
  - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
  - Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melt (e.g., 250°C).
  - Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is recorded as the melting point. The purity can also be estimated from the peak shape.

- Causality: DSC is preferred over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the enthalpy of fusion. This self-validating system ensures accuracy through routine calibration with certified standards (e.g., Indium).


#### Protocol 2: Solubility Assessment

- Principle: Determining the solubility in various solvents is critical for planning reaction conditions, purification strategies (crystallization), and formulation for biological assays. A kinetic (turbidimetric) or thermodynamic (shake-flask) method can be employed.
- Methodology (Shake-Flask Method - OECD Guideline 105):
  - Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, toluene) in a sealed vial.
  - Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
  - Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
  - Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
- Causality: The shake-flask method is considered the benchmark for thermodynamic solubility as it ensures true equilibrium is achieved. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the compound of interest is measured, which is a key aspect of a self-validating protocol.

## Logical Workflow for Physicochemical Characterization

The process of characterizing a novel or sparsely documented chemical intermediate follows a logical progression. This workflow ensures that foundational data is collected systematically

before proceeding to more complex applications.



[Click to download full resolution via product page](#)

Caption: Workflow for the systematic characterization of a chemical intermediate.

## Safety and Handling

While comprehensive toxicological data is unavailable, GHS classifications based on computational models and data from similar compounds provide essential guidance for handling.

- **GHS Hazard Statements:** According to PubChem, this compound is associated with the following hazards:
  - H302: Harmful if swallowed.[3]
  - H312: Harmful in contact with skin.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H332: Harmful if inhaled.[3]
  - H335: May cause respiratory irritation.[3]
- **Precautionary Measures:**
  - **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood.
  - **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
  - **Handling:** Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
  - **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** is a synthetically valuable intermediate whose full experimental characterization is still emerging in public literature. This guide provides the foundational, computationally-derived data available for this compound and, more importantly, outlines the rigorous, validated experimental protocols necessary for its empirical study. By adhering to these standard methodologies, researchers can generate reliable and reproducible data, ensuring the scientific integrity of subsequent research and development efforts in the fields of medicine and agriculture.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084886#physical-properties-of-2-chloro-6-methyl-4-trifluoromethyl-nicotinonitrile>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)